(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine
Description
The compound (1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropyl)methanamine features a cyclopropane ring substituted with a methanamine group and a (1-ethyl-1H-pyrazol-4-yl)methyl moiety.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[1-[(1-ethylpyrazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-2-13-7-9(6-12-13)5-10(8-11)3-4-10/h6-7H,2-5,8,11H2,1H3 |
InChI Key |
SIGJQVSDUQGWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 1-position.
Cyclopropylation: The alkylated pyrazole is reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride to form the cyclopropylmethyl derivative.
Amination: Finally, the cyclopropylmethyl derivative is treated with ammonia or an amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Cyclopropane Stability : Cyclopropane rings are prevalent in analogs like Montelukast, where they enhance metabolic stability and rigidity . The target compound likely shares this advantage.
Heterocyclic Diversity: Pyrazole (target compound) and triazole (EN300-650910) rings offer distinct electronic profiles.
Amine Functionality : The primary amine in the target compound contrasts with the tertiary amine in {1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine (), which may reduce reactivity but improve bioavailability .
Molecular Weight : The target compound (~179 g/mol) is smaller than Montelukast (608 g/mol), suggesting better membrane permeability but possibly lower target specificity .
Research Findings and Limitations
While the evidence lacks direct studies on the target compound, inferences can be drawn:
- Synthetic Accessibility : Pyrazole-containing building blocks (e.g., EN300-200837) are commercially available, suggesting feasible synthesis via reductive amination or cross-coupling .
- Crystallography : SHELX software () is widely used for small-molecule crystallography, implying that structural validation of analogs (or the target) could employ this tool.
- Biological Potential: Montelukast’s clinical success highlights the therapeutic relevance of cyclopropane-containing amines, though the target compound’s simpler structure may limit its pharmacokinetic profile .
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